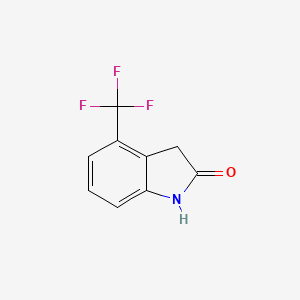
4-(Trifluoromethyl)indolin-2-one
Overview
Description
4-(Trifluoromethyl)indolin-2-one is a chemical compound with the molecular formula C9H6F3NO . It is a derivative of indole, a heterocyclic compound that is widely found in nature and has various biological applications .
Synthesis Analysis
The synthesis of 2-trifluoromethylindoles, such as this compound, has been a subject of research for many years. An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The molecular structure of this compound is characterized by a trifluoromethyl group (-CF3) attached to the 4-position of the indolin-2-one ring system . The InChI code for this compound is 1S/C9H6F3NO/c10-9(11,12)6-2-1-3-7-5(6)4-8(14)13-7/h1-4,13-14H .Chemical Reactions Analysis
The trifluoromethylation of indoles, including the synthesis of this compound, involves the introduction of a trifluoromethyl group to the indole ring. This reaction can be achieved using CF3SO2Na, a cheap and environmentally friendly source of trifluoromethyl .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 201.15 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .Scientific Research Applications
Anticancer Applications
4-(Trifluoromethyl)indolin-2-one and its derivatives have been extensively studied for their anticancer properties. These compounds have shown promise in inhibiting various kinase families, which are crucial in the development and progression of cancer. A study highlighted the synthesis and biological evaluation of novel indolin-2-ones as potential anticancer agents, focusing on the structural analysis of these compounds and their activity against different cancer cell lines (Zhou et al., 2017). Another research emphasized the design and synthesis of indolin-2-one derivatives, including the specific compound this compound, for their antitumor activities (Haiyong et al., 2014).
Synthesis and Structural Characterization
Research has also been conducted on the synthesis and structural characterization of indolin-2-one derivatives. For instance, one study focused on the synthesis, structural characterization, and preliminary evaluation of non-indolin-2-one-based angiogenesis inhibitors related to sunitinib, which is a key drug in cancer treatment (Sudta et al., 2013). This study demonstrates the versatility of the indolin-2-one scaffold in drug design.
Antimicrobial and Antibacterial Activities
Indolin-2-one derivatives have shown potential in antimicrobial and antibacterial activities. A research paper discussed the synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for their anticancer and antimicrobial activities (Bikshapathi et al., 2017). This highlights the dual functionality of these compounds in both anticancer and antimicrobial applications.
Novel Antioxidant Activity
Indolin-2-one derivatives have also been explored for their antioxidant activities. A study investigated the antioxidant activity of ortho- and meta-substituted indolin-2-one derivatives, showing that certain substitutions can enhance their antioxidant properties (Najafi, 2014).
Safety and Hazards
Future Directions
Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity, such as in 4-(Trifluoromethyl)indolin-2-one, is of profound significance. This opens up possibilities for studying new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .
Mechanism of Action
Target of Action
The primary target of 4-(Trifluoromethyl)indolin-2-one is thioredoxin reductase (TrxR) . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells and is involved in various cellular processes, including DNA synthesis and repair, apoptosis, and defense against oxidative stress .
Mode of Action
This compound interacts with its target, TrxR, by inhibiting its activity . This inhibition is likely attributed to the electrophilicity of the Michael acceptor moiety present in the compound . The inhibition of TrxR leads to cellular Trx oxidation, increased oxidative stress, and activation of apoptosis signal-regulating kinase 1 (ASK1) .
Biochemical Pathways
The inhibition of TrxR by this compound affects the thioredoxin system, a major cellular antioxidant system that plays a key role in controlling cellular redox balance . This disruption leads to increased oxidative stress within the cell and the activation of various downstream signaling pathways, including the p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways .
Pharmacokinetics
Based on the swissadme and density function theory (dft) analysis of similar indolinone compounds, it can be inferred that this compound may have good drug-like characteristics suitable for oral absorption . It is also anticipated to have strong plasma protein binding and efficient distribution .
Result of Action
The result of the action of this compound is the induction of cell death with apoptotic features . This is evidenced by the activation of caspase 3 and the cleavage of PARP, both of which are hallmarks of apoptosis . The compound has demonstrated good antitumor activity against various cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s stability and efficacy. Additionally, the presence of other molecules, such as solvents and biomolecules, can affect the compound’s action due to their potential to form hydrogen bonds and (weak) dispersion interactions with the compound .
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-3-7-5(6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBLBNNXRMUDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248748 | |
| Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-47-2 | |
| Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3060795.png)
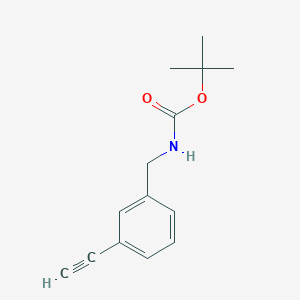
![3-[(E)-3-phenylprop-2-enylidene]pentane-2,4-dione](/img/structure/B3060799.png)
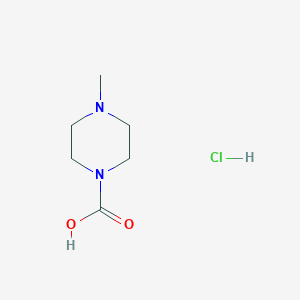
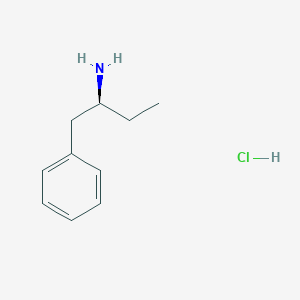
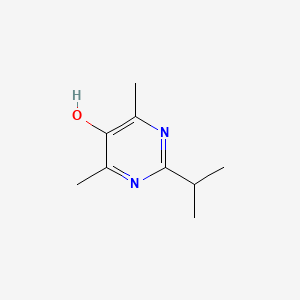
![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060805.png)

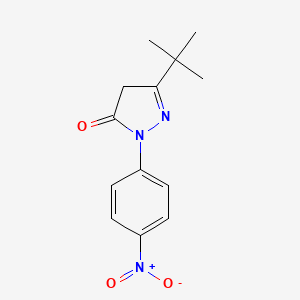
![3'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B3060810.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060812.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060813.png)


